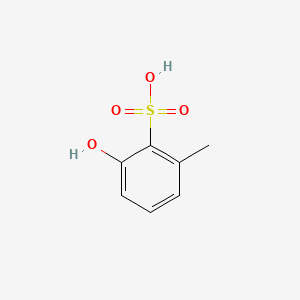

2-Hydroxy-6-methylbenzenesulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-6-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4,8H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLIHNXQTJXBDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388491 | |

| Record name | 2-hydroxy-6-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69103-65-7 | |

| Record name | 2-Hydroxy-6-methylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069103657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-hydroxy-6-methylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXY-6-METHYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q16EQ83BQD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-6-methylbenzenesulfonic Acid

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 2-Hydroxy-6-methylbenzenesulfonic acid. Designed for researchers, chemists, and professionals in drug development, this document outlines the underlying chemical principles, provides detailed experimental protocols, and establishes a framework for robust analytical validation.

Section 1: Core Compound Properties and Safety Data

This compound is an aromatic sulfonic acid derivative of o-cresol. Its structure, featuring hydroxyl, methyl, and sulfonic acid functional groups, makes it a potentially valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialized dyes. Understanding its fundamental properties is the first step in its effective application.

Table 1: Physicochemical and Safety Information

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 6-Hydroxy-o-toluenesulfonic acid | N/A |

| CAS Number | Data not available; Isomer (4-hydroxy-3-methyl) is 7134-04-5 | [1] |

| Molecular Formula | C₇H₈O₄S | [2] |

| Molecular Weight | 188.20 g/mol | [2][3] |

| Appearance | Expected to be a crystalline solid or viscous liquid | N/A |

| GHS Hazard Statements | Isomers are known to cause severe skin burns and eye damage (H314), may be harmful if swallowed (H302), and may cause respiratory irritation (H335). | [3] |

Safety & Handling: Given the hazard profile of its isomers, this compound should be handled with extreme care.[3] Assume it is corrosive and irritant. All manipulations should be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

Section 2: Synthesis via Electrophilic Sulfonation of o-Cresol

2.1: Principle and Rationale

The most direct route to synthesizing this compound is through the electrophilic aromatic substitution of o-cresol (2-methylphenol).[4] In this reaction, sulfur trioxide (SO₃), typically from fuming or concentrated sulfuric acid, acts as the electrophile.

Causality of Experimental Choices:

-

Directing Effects: Both the hydroxyl (-OH) and methyl (-CH₃) groups are activating, ortho-, para- directing groups.[4] This means the electrophile (SO₃) will be directed to the positions ortho and para to these groups. In o-cresol, the available positions are C4 and C6 (ortho and para to -OH) and C6 (ortho to -CH₃).

-

Isomer Control: The reaction will inevitably produce a mixture of isomers, primarily this compound and 4-Hydroxy-3-methylbenzenesulfonic acid. The reaction temperature is a critical parameter. Sulfonation is often reversible; lower temperatures tend to favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer. For this synthesis, careful temperature control is paramount to maximize the yield of the desired C6-sulfonated product, which may be sterically hindered by the adjacent methyl group.

-

Reagent Choice: Concentrated sulfuric acid is the sulfonating agent. Its use necessitates careful, slow addition to the substrate to manage the highly exothermic nature of the reaction and prevent thermal degradation or runaway reactions.

2.2: Synthesis Workflow

The following diagram outlines the logical flow from starting material to the purified final product.

Caption: High-level workflow for the synthesis of this compound.

2.3: Detailed Experimental Protocol

This protocol is designed as a self-validating system with checkpoints for reaction monitoring.

-

Reaction Setup:

-

Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/water bath to maintain a low temperature.

-

Charge the flask with o-cresol (1.0 eq).

-

-

Sulfonation:

-

Slowly add concentrated sulfuric acid (H₂SO₄, ~1.1 eq) dropwise via the dropping funnel to the stirred o-cresol.

-

Crucial Step: Maintain the internal reaction temperature below 10°C throughout the addition to control the exothermic reaction and influence isomer selectivity.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Validation Checkpoint: Monitor the reaction's progress by withdrawing a small aliquot, quenching it in water, and analyzing it by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of the o-cresol starting material.

-

-

Work-up and Isolation:

-

Once the reaction is complete, slowly and carefully pour the viscous reaction mixture onto crushed ice with vigorous stirring. This quenching step precipitates the product and dilutes the excess acid.

-

The crude product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash it with a small amount of cold water.

-

-

Purification:

-

The crude product will be a mixture of isomers. Recrystallization from a suitable solvent system (e.g., water or an alcohol/water mixture) is a standard method for purification. The differing solubilities of the sulfonic acid isomers can be exploited to achieve separation.

-

Dry the purified solid product under a vacuum.

-

Section 3: Characterization and Analytical Methods

3.1: Overview

Rigorous characterization is essential to confirm the chemical structure and assess the purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques provides unambiguous evidence of the compound's identity.

3.2: Characterization Workflow

The following diagram illustrates the logical sequence of analytical techniques applied to the purified product.

Caption: A logical workflow for the analytical characterization of the final compound.

3.3: Spectroscopic Analysis

3.3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise substitution pattern on the benzene ring. Spectra are typically acquired in a solvent like DMSO-d₆.[5]

-

¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons, the methyl protons, and the acidic/hydroxyl protons. The key to confirming the 2,6-substitution is the coupling pattern of the aromatic protons. We would expect to see three signals in the aromatic region (approx. 6.5-8.0 ppm), likely as a triplet and two doublets, confirming the 1,2,3-trisubstituted pattern. The methyl group will appear as a singlet around 2.0-2.5 ppm. The -OH and -SO₃H protons will appear as broad singlets that are exchangeable with D₂O.

-

¹³C NMR: The spectrum will show seven unique carbon signals. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups, providing further confirmation of the substitution pattern.

3.3.2: Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Causality of Spectral Features: The presence of a strong, broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration, broadened by hydrogen bonding. Strong absorptions around 1250-1150 cm⁻¹ (asymmetric) and 1080-1030 cm⁻¹ (symmetric) are indicative of the S=O stretching of the sulfonic acid group.[6] Additional characteristic peaks include S-O stretching (around 1035 cm⁻¹) and aromatic C=C and C-H vibrations.[6][7]

3.3.3: Mass Spectrometry (MS) MS provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Fragmentation: Using a technique like Electrospray Ionization (ESI) in negative mode is common for sulfonic acids.[8] The parent ion [M-H]⁻ would be expected at m/z 187.0. A characteristic fragmentation pathway for benzenesulfonic acids is the loss of SO₃ (80 Da), which would result in a fragment ion corresponding to the o-cresolate anion at m/z 107.0.[9]

3.4: Chromatographic Analysis

3.4.1: High-Performance Liquid Chromatography (HPLC) HPLC is the primary method for determining the purity of the final compound and quantifying any isomeric impurities.

-

Methodology: A reversed-phase HPLC method is typically employed.[10][11]

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer with an acid modifier (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent like acetonitrile (MeCN) is effective for separating sulfonic acids.[12]

-

Detection: UV detection at a wavelength around 220 nm is suitable, as the benzene ring is a strong chromophore.[11]

-

Validation: The method's performance should be validated for linearity, accuracy, and precision to ensure trustworthy results.[11] The retention time of the main peak provides a qualitative measure, while the peak area allows for quantitative purity assessment.

-

Section 4: Summary of Expected Characterization Data

The table below consolidates the expected analytical data for this compound, providing a benchmark for successful synthesis and characterization.

Table 2: Consolidated Analytical Data

| Analysis Type | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic H's: ~6.5-8.0; Methyl H's: ~2.0-2.5; OH/SO₃H: Broad, variable |

| ¹³C NMR | Number of Signals | 7 |

| IR Spectroscopy | Key Peaks (cm⁻¹) | ~3400 (O-H stretch, broad); ~1200 & ~1050 (S=O stretches); ~1035 (S-O stretch) |

| Mass Spec (ESI-) | m/z | 187.0 [M-H]⁻; 107.0 [M-H-SO₃]⁻ |

| HPLC-UV | Retention Time | Dependent on specific method conditions |

| HPLC-UV | λmax (nm) | ~220 nm |

Conclusion

This guide provides a robust framework for the synthesis and characterization of this compound. The synthesis, while straightforward in principle, requires careful control of reaction conditions to manage isomer formation. The multi-technique analytical approach described herein is essential for unambiguous structural confirmation and purity assessment, ensuring the material is suitable for its intended downstream applications in research and development.

References

-

Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-methylbenzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Retrieved from [Link]

-

Georganics. (n.d.). 2-Hydroxy-6-methylbenzoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenesulfonic acid. NIST WebBook. Retrieved from [Link]

-

AIP Publishing. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. Retrieved from [Link]

-

MassBank. (2019). Benzenesulfonic acid. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of 2-Acetoxy-6-Naphthoic Acid with P-Methylbenzenesulfonic Acid as Catalyst. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]

-

PubChem. (n.d.). Cresol. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

ACS Publications. (n.d.). Infrared Absorption Spectra of p-Toluenesulfonic Acid and of Some of Its Esters. Journal of the American Chemical Society. Retrieved from [Link]

-

Chemcess. (n.d.). O-Cresol: Properties, Reactions, Production And Uses. Retrieved from [Link]

-

PubMed. (2020). Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight. National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2024). 1H NMR spectra of compounds 2-6 with the aromatic and aliphatic regions. Retrieved from [Link]

-

The Human Metabolome Database. (2021). Showing metabocard for Benzenesulfonic acid (HMDB0248986). Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of hydroxy sulfonic acids.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Soft Matter. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). o-Cresol-4-sulfonic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 6-Amino-3-hydroxy-2-methylbenzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 2-Methylbenzenesulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

National Library of Medicine. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Dalton Transactions. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 6-hydroxy-2-naphthoic acid using naphthalene.

-

ResearchGate. (2006). Mass Spectrometry of Sulfonic Acids and Their Derivatives. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. 2-Hydroxy-5-methylbenzenesulfonic acid | C7H8O4S | CID 407461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemcess.com [chemcess.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. rsc.org [rsc.org]

- 8. massbank.eu [massbank.eu]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Separation of 2-Methylbenzenesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-6-methylbenzenesulfonic Acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Hydroxy-6-methylbenzenesulfonic acid (CAS No. 69103-65-7), an aromatic sulfonic acid of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from structurally related compounds, theoretical predictions, and established analytical principles to offer a robust profile. The guide covers key chemical and physical properties, proposed methodologies for its synthesis and analysis, and essential safety and handling information. The causality behind experimental choices and the logic of the presented workflows are explained to provide actionable insights for laboratory applications.

Introduction

This compound is an organic compound featuring a benzene ring substituted with a hydroxyl group, a methyl group, and a sulfonic acid group. Its structure, with the substituents in a 1, 2, and 3 arrangement, influences its chemical reactivity, solubility, and potential applications as a catalyst or chemical intermediate in organic synthesis. While its isomers, such as p-toluenesulfonic acid, are more widely characterized, understanding the specific properties of this compound is crucial for its potential utilization in niche applications, including as a counterion in pharmaceutical formulations or as a building block in the synthesis of novel compounds.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the tables below. It is critical to note that much of the available data is predicted and should be confirmed by experimental analysis.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-hydroxy-6-methylbenzene-1-sulfonic acid | [1][2] |

| Synonym(s) | This compound, m-Cresol-2-sulfonic acid | [1][2] |

| CAS Number | 69103-65-7 | [1] |

| Molecular Formula | C₇H₈O₄S | [1] |

| Molecular Weight | 188.2 g/mol | [1] |

| Physical Form | Powder | [1] |

| Melting Point | Data not available. Related compounds like 2-hydroxy-5-methylbenzenesulfonic acid have predicted values. | |

| Boiling Point | Data not available. | |

| Solubility | Soluble in water and polar organic solvents (predicted based on the presence of hydroxyl and sulfonic acid groups). | [3][4] |

Table 2: Chemical and Spectroscopic Properties

| Property | Value | Source(s) |

| pKa | -0.53±0.30 (Predicted) | |

| InChI Key | ODLIHNXQTJXBDT-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=C(C(=CC=C1)O)S(=O)(=O)O | |

| Purity | 95% (as commercially available) | [1] |

Synthesis of this compound

The primary route for the synthesis of hydroxymethylbenzenesulfonic acids is the sulfonation of the corresponding cresol. For this compound, the starting material would be m-cresol (3-methylphenol).

Sulfonation of m-Cresol

The sulfonation of m-cresol with a sulfonating agent, such as concentrated sulfuric acid or oleum, is expected to yield a mixture of isomers, including this compound. The reaction conditions, particularly temperature, play a crucial role in determining the isomeric distribution of the product. Lower temperatures generally favor the formation of the ortho-isomer, while higher temperatures favor the para-isomer.

Proposed Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Reactant Addition: Charge the flask with m-cresol. Cool the flask in an ice bath to maintain a low temperature.

-

Sulfonation: Slowly add concentrated sulfuric acid dropwise from the dropping funnel while vigorously stirring the m-cresol. Monitor the temperature closely and maintain it below 20°C to favor ortho-sulfonation.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete conversion.

-

Work-up and Isolation: The product mixture can be worked up by pouring it onto crushed ice, followed by neutralization with a suitable base (e.g., calcium carbonate or sodium hydroxide). The desired isomer can then be isolated and purified using techniques such as fractional crystallization or chromatography.

Causality Behind Experimental Choices:

-

Low Temperature: The use of an ice bath and slow addition of sulfuric acid is critical to control the exothermic reaction and to favor the kinetic product (ortho-isomer) over the thermodynamic product (para-isomer).

-

Stirring: Vigorous stirring ensures proper mixing of the reactants and uniform temperature distribution, preventing localized overheating and side reactions.

Diagram of Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for this compound.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the characterization and quality control of this compound. High-Performance Liquid Chromatography (HPLC) is a suitable technique for the separation and quantification of this compound and its isomers.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is proposed for the analysis of this compound. The separation of cresol sulfonic acid isomers can be challenging due to their similar polarities. A phenyl-based stationary phase can offer enhanced selectivity for these aromatic compounds through π-π interactions.[5]

Proposed HPLC Method:

| Parameter | Recommended Condition | Rationale |

| Column | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm | Provides π-π interactions for better separation of aromatic isomers.[5] |

| Mobile Phase | Acetonitrile:Water (with 0.1% Phosphoric Acid) | A common reversed-phase mobile phase. The acid suppresses the ionization of the sulfonic acid group, leading to better peak shape. |

| Gradient | Isocratic or Gradient (to be optimized) | An initial isocratic method can be developed, with a gradient elution to improve separation if co-elution is observed. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | To ensure reproducible retention times. |

| Detection | UV at 220 nm and 270 nm | Aromatic compounds absorb in the UV region. Monitoring at two wavelengths can aid in peak identification and purity assessment. |

| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |

Diagram of Analytical Workflow:

Caption: General workflow for the HPLC analysis of this compound.

Spectroscopic Characterization (Theoretical)

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: The three protons on the benzene ring would appear as a complex multiplet in the aromatic region (typically δ 6.5-8.0 ppm). The electron-withdrawing sulfonic acid group and the electron-donating hydroxyl and methyl groups will influence their chemical shifts.

-

Methyl Protons: A singlet corresponding to the three methyl protons would be expected in the upfield region (around δ 2.0-2.5 ppm).

-

Hydroxyl and Sulfonic Acid Protons: The protons of the hydroxyl and sulfonic acid groups are acidic and their signals can be broad and may exchange with deuterium in deuterated solvents. Their chemical shifts are highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Six signals corresponding to the aromatic carbons would be expected. The carbons attached to the substituents will have distinct chemical shifts. The carbon attached to the sulfonic acid group will be significantly downfield.

-

Methyl Carbon: A single signal for the methyl carbon will appear in the upfield region (around δ 15-25 ppm).

FT-IR Spectroscopy (Predicted)

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group.[6]

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.[6]

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ will correspond to the C-H stretching of the methyl group.[6]

-

S=O Stretch: Strong absorption bands in the regions of 1350-1470 cm⁻¹ and 1150-1210 cm⁻¹ are characteristic of the asymmetric and symmetric stretching of the S=O bonds in the sulfonic acid group.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.[6]

UV-Vis Spectroscopy (Predicted)

The benzene ring with its substituents will result in UV absorption bands, likely in the range of 210-230 nm and 260-280 nm, corresponding to π-π* transitions. The exact wavelengths and intensities will be influenced by the solvent polarity.

Stability and Reactivity

Benzenesulfonic acids are generally stable compounds.[7] However, they are strong acids and can react with bases. The presence of the hydroxyl and methyl groups on the aromatic ring can influence its reactivity in electrophilic substitution reactions. The sulfonic acid group can be removed (desulfonation) under certain conditions, such as heating in the presence of acid. Stability studies, following ICH guidelines, would be necessary to establish a retest period and appropriate storage conditions for pharmaceutical applications.[8][9][10][11]

Safety and Handling

This compound is classified as a hazardous substance.[1]

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Handling Recommendations:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust.

-

Store in a tightly closed container in a dry and well-ventilated place.[1]

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, benzenesulfonic acid derivatives are widely used in the pharmaceutical industry.[12]

-

Catalysis: As a strong organic acid, it can potentially be used as a catalyst in various organic reactions, such as esterification and condensation reactions.[13]

-

Intermediate in Synthesis: It can serve as a starting material or intermediate for the synthesis of more complex molecules with potential biological activity.

-

Counterion for Pharmaceutical Salts: The sulfonic acid group can form salts with basic drug molecules, potentially improving their solubility, stability, and bioavailability.

Further research is required to explore the specific applications and potential of this compound in these areas.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. While a significant portion of the data is based on theoretical predictions and information from related compounds due to the scarcity of direct experimental results, this guide offers a valuable starting point for researchers and scientists. The proposed synthesis and analytical methods provide a framework for the practical handling and characterization of this compound. As with any chemical, proper safety precautions must be observed during its handling and use. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this specific isomer.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Scientific.Net. (n.d.). Synthesis of 2-Acetoxy-6-Naphthoic Acid with P-Methylbenzenesulfonic Acid as Catalyst. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR handout.pdf. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). Retrieved from [Link]

- Magnetic Resonance in Chemistry. (1990).

-

ResearchGate. (n.d.). UV-Vis spectra of 2a, 2b and 2c in DMSO (conc. = 1 × 10⁻⁶ mol/L). Retrieved from [Link]

-

ChemBK. (n.d.). Methylbenzenesulfonic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7371, Benzenesulfonic Acid. Retrieved from [Link]

- World Health Organization. (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953, Annex 2.

- Google Patents. (n.d.). US4475002A - Process for preparing m-alkylhydroxybenzene.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

- Indonesian Journal of Science & Technology. (2019).

- University of Potsdam. (n.d.). Table of Characteristic IR Absorptions.

-

SIELC Technologies. (n.d.). Separation of m-Phenolsulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0329187). Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6925, 2-Methylbenzenesulfonic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 407461, 2-Hydroxy-5-methylbenzenesulfonic acid. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-Hydroxy-2-methylbenzenesulfonic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89674, 2-Hydroxy-4-methylbenzenesulfonic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN105906481A - P-cresol preparation method and equipment.

- ResearchGate. (2023). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution.

- International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para).

- European Medicines Agency. (2023).

-

Scribd. (n.d.). Separation and Determination of Cresol Isomers (Ortho, Meta, Para) | PDF. Retrieved from [Link]

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

-

Pharmaffiliates. (n.d.). CAS No : 79093-71-3 | Product Name : 2-Hydroxy-4-methylbenzenesulfonic Acid Ammonium Salt. Retrieved from [Link]

- Pharmalytics. (2025, August 15). Stability Studies in Pharma | ICH Guidelines Explained (Q1A–Q1F) | Best for learning [Video]. YouTube.

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

- European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products.

-

Coriolis Pharma. (n.d.). Stability Studies. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 2-HYDROXY-4-METHYLBENZENESULFONIC ACID. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Hydroxy-5-methylbenzenesulfonic acid. Retrieved from [Link]

- Thieme Connect. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.

-

ResearchGate. (n.d.). UV-Vis spectra of various forms of 2-hydroxy-6-nitro-1-naphthaldehyde. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Absorption 2-Naphthalenesulfonic acid. Retrieved from [Link]

- MDPI. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene)

-

CAS Common Chemistry. (n.d.). 3-Amino-2-hydroxy-5-methylbenzenesulfonic acid. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | 69103-65-7 [amp.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. CAS 50586-80-6: Ethanol, 2-(2-methoxyethoxy)-, 4-methylben… [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Benzenesulfonic Acid | C6H6O3S | CID 7371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

- 9. m.youtube.com [m.youtube.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

- 12. 2-Methylbenzenesulfonic acid | C7H8O3S | CID 6925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis of 2-Acetoxy-6-Naphthoic Acid with P-Methylbenzenesulfonic Acid as Catalyst | Scientific.Net [scientific.net]

"2-Hydroxy-6-methylbenzenesulfonic acid spectroscopic data (NMR, IR, MS)"

An In-depth Technical Guide to the Spectroscopic Profile of 2-Hydroxy-6-methylbenzenesulfonic Acid

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound. In the absence of a complete set of published experimental spectra for this specific molecule, this document serves as a predictive guide grounded in fundamental spectroscopic principles and comparative data from structurally analogous compounds. It is designed for researchers, chemists, and drug development professionals who may be involved in the synthesis, identification, or characterization of this and related molecules.

Introduction: The Molecule and Its Significance

This compound (C₇H₈O₄S, Molecular Weight: 188.20 g/mol ) is an aromatic sulfonic acid.[1][2] Its structure is characterized by a benzene ring substituted with a hydroxyl (-OH) group, a methyl (-CH₃) group, and a sulfonic acid (-SO₃H) group at positions 2, 6, and 1, respectively. The precise characterization of such molecules is critical for confirming successful synthesis, ensuring purity, and understanding chemical behavior in various applications, from organic synthesis to materials science.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the exact structure of organic compounds. This guide will detail the predicted spectroscopic fingerprint of this compound.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The electronic environment of each nucleus determines its chemical shift (δ), providing a map of the molecular structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted based on the electronic effects of the substituents. The hydroxyl group (-OH) is a strong electron-donating group, the methyl group (-CH₃) is a weak electron-donating group, and the sulfonic acid group (-SO₃H) is a strong electron-withdrawing group. These combined effects dictate the chemical shifts of the aromatic protons.

-

Aromatic Protons (H-3, H-4, H-5): The three adjacent protons on the ring will form a coupled system. The proton at the 4-position (para to -OH and meta to -SO₃H and -CH₃) is expected to be the most shielded, appearing furthest upfield. The protons at positions 3 and 5 will be deshielded to a greater extent. We predict a triplet for H-4 (coupled to H-3 and H-5) and two doublets for H-3 and H-5.

-

Methyl Protons (-CH₃): The methyl group protons are attached to an aromatic ring and will appear as a sharp singlet.

-

Acidic Protons (-OH, -SO₃H): The phenolic hydroxyl and sulfonic acid protons are acidic and exchangeable. They will appear as broad singlets, and their chemical shifts are highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, these protons are more likely to be observed.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~6.8 - 7.0 | Triplet (t) | ~7.5 - 8.0 |

| H-3, H-5 | ~7.1 - 7.4 | Doublet (d) | ~7.5 - 8.0 |

| -CH₃ | ~2.3 - 2.5 | Singlet (s) | N/A |

| Ar-OH | ~9.0 - 11.0 | Broad Singlet (br s) | N/A |

| -SO₃H | ~10.0 - 12.0 | Broad Singlet (br s) | N/A |

Predicted ¹³C NMR Spectrum

In the ¹³C NMR spectrum, the chemical shifts are influenced by the electronegativity of attached groups and the overall electronic distribution in the aromatic ring.

-

Aromatic Carbons: The carbons directly bonded to the electronegative oxygen and sulfur atoms (C-1, C-2) will be the most deshielded, appearing furthest downfield. The carbon bearing the hydroxyl group (C-2) is expected to be significantly downfield. The carbon bearing the methyl group (C-6) will also show a characteristic shift. The remaining aromatic carbons (C-3, C-4, C-5) will appear at intermediate chemical shifts.

-

Methyl Carbon (-CH₃): The methyl carbon will appear in the typical upfield region for alkyl carbons attached to an aromatic ring.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C-OH) | ~155 - 160 |

| C-1 (C-SO₃H) | ~140 - 145 |

| C-6 (C-CH₃) | ~135 - 140 |

| C-4 | ~128 - 132 |

| C-3, C-5 | ~115 - 125 |

| -CH₃ | ~20 - 25 |

Experimental Protocol: NMR Spectroscopy

Caption: Predicted major fragmentation pathway for this compound in negative mode ESI-MS.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µM) in a suitable solvent mixture, such as 50:50 water/acetonitrile or water/methanol, which is compatible with ESI.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: Apply a high voltage (e.g., -3 to -4 kV for negative mode) to the ESI needle to generate a fine spray of charged droplets. A heated desolvation gas (e.g., nitrogen) assists in solvent evaporation.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight). A full scan mass spectrum is acquired to detect the [M-H]⁻ ion.

-

Tandem MS (MS/MS): To confirm the structure, the [M-H]⁻ precursor ion (m/z 187) can be mass-selected and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then mass-analyzed. This would confirm the predicted fragmentation pathway. [3]

Conclusion

The combined spectroscopic data provides a unique and definitive fingerprint for this compound. The predicted ¹H and ¹³C NMR spectra will reveal the specific arrangement of protons and carbons in the substituted aromatic ring. The IR spectrum will confirm the presence of the key hydroxyl, methyl, and sulfonic acid functional groups. Finally, high-resolution mass spectrometry will verify the elemental composition and provide structural information through its fragmentation pattern. This guide provides a robust predictive framework for the successful characterization of this molecule.

References

Sources

An In-Depth Technical Guide to the Prospective Crystal Structure Determination of 2-Hydroxy-6-methylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

To date, the single-crystal X-ray structure of 2-Hydroxy-6-methylbenzenesulfonic acid has not been reported in publicly accessible crystallographic databases. This guide, therefore, serves a dual purpose: firstly, to highlight this knowledge gap and secondly, to provide a comprehensive, field-proven methodological framework for researchers to successfully synthesize, crystallize, and structurally characterize this compound. By presenting a detailed roadmap, from synthesis to final structural refinement, this document aims to empower researchers to elucidate the three-dimensional atomic arrangement of this compound, a crucial step in understanding its physicochemical properties and its potential applications in areas such as catalysis, materials science, and as a fragment in drug design.

Introduction: The Significance of Structural Elucidation

This compound is an aromatic organic compound characterized by the presence of hydroxyl, methyl, and sulfonic acid functional groups on a benzene ring. The relative positions of these groups (ortho- and meta-) suggest the potential for intricate intermolecular interactions, particularly strong hydrogen bonding, which will dictate its solid-state packing, solubility, and ultimately its material properties.

The precise determination of a molecule's crystal structure is fundamental to establishing a definitive structure-property relationship. For a compound like this compound, a solved crystal structure would provide invaluable insights into:

-

Intermolecular Interactions: A detailed understanding of the hydrogen-bonding network and other non-covalent interactions.

-

Polymorphism: The potential for the molecule to exist in different crystalline forms, each with unique physical properties.

-

Solid-State Stability: How the molecule packs in a crystal lattice, which influences its melting point, density, and stability.

-

Rational Drug Design: As a potential building block or fragment, its three-dimensional structure is a prerequisite for computational modeling and docking studies.

Given the absence of this critical data, this guide provides a robust, self-validating methodology for its determination.

Synthesis and Purification: Obtaining Crystallography-Grade Material

The cornerstone of successful crystallography is the purity of the starting material. The most direct route to this compound is the electrophilic aromatic sulfonation of o-cresol (2-methylphenol).[1][2] However, this reaction is known to produce a mixture of isomers, primarily the desired this compound and 2-hydroxy-4-methylbenzenesulfonic acid.[3][4][5] Therefore, a rigorous purification protocol is essential.

Experimental Protocol: Synthesis via Sulfonation of o-Cresol

Causality Behind Experimental Choices: The choice of concentrated sulfuric acid as the sulfonating agent is based on its effectiveness and accessibility. The reaction temperature is a critical parameter; lower temperatures can favor kinetic products, while higher temperatures can lead to thermodynamic products and potential side reactions. The purification strategy relies on the differential solubility of the isomeric sulfonic acids or their salts.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 10.8 g (0.1 mol) of o-cresol.

-

Sulfonation: Cool the flask in an ice bath. Slowly add 10 mL of concentrated sulfuric acid (98%) dropwise to the stirred o-cresol, ensuring the temperature does not exceed 30°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. The mixture will become a viscous slurry.

-

Quenching: Slowly and carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. This will precipitate the sulfonic acid isomers and dilute the excess sulfuric acid.

-

Isolation of Isomer Mixture: The resulting precipitate, a mixture of isomeric hydroxymethylbenzenesulfonic acids, is collected by vacuum filtration and washed with a small amount of ice-cold water.

-

Purification by Fractional Crystallization:

-

Dissolve the crude product in a minimum amount of hot water.

-

Allow the solution to cool slowly. The less soluble isomer will crystallize first. The progress of separation can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Multiple recrystallization steps may be necessary to achieve a purity of >99%, which is ideal for crystallization trials. The purity of each fraction should be assessed analytically.

-

Crystallization: The Art of Growing Single Crystals

The growth of diffraction-quality single crystals is often the most challenging step. For a polar, hydrogen-bonding molecule like this compound, a systematic approach to screening solvents and crystallization techniques is crucial.[6]

Recommended Crystallization Protocols

Causality Behind Experimental Choices: The choice of solvents is based on the polarity of the sulfonic acid. A range of solvents with varying polarities should be screened. Slow evaporation is a simple and effective method, while vapor diffusion can provide better control over the rate of crystallization.

Protocol 1: Slow Evaporation

-

Prepare saturated or near-saturated solutions of purified this compound in a variety of solvents (e.g., water, ethanol, methanol, acetone, and mixtures thereof).

-

Filter the solutions through a syringe filter into small, clean vials.

-

Cover the vials with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.

-

Store the vials in a vibration-free environment and monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion (Hanging Drop)

-

Prepare a concentrated solution of the compound in a suitable solvent (the "drop").

-

In a sealed container, place a larger volume of a solvent in which the compound is less soluble (the "reservoir").

-

Place a small drop of the concentrated solution on a siliconized glass slide and invert it over the reservoir.

-

Over time, the solvent from the reservoir will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray diffraction.

Experimental Workflow

The process of single-crystal X-ray diffraction follows a well-defined workflow, from crystal selection to data collection.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a cryoloop.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer to minimize thermal motion and radiation damage. A series of X-ray diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is then scaled, merged, and corrected for absorption effects to produce a final reflection file.

Structure Solution and Refinement: From Data to Model

The processed diffraction data is used to solve and refine the crystal structure.

Step-by-Step Methodology:

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

-

Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit (GooF), and residual electron density, to ensure the quality and accuracy of the model.

Anticipated Structural Features of this compound

While the precise crystal structure is unknown, we can predict some key features based on the known structures of related compounds and the functional groups present.

-

Hydrogen Bonding: The sulfonic acid and hydroxyl groups are excellent hydrogen bond donors and acceptors. A robust network of intermolecular hydrogen bonds is expected, likely forming dimeric or polymeric structures.

-

Molecular Conformation: The orientation of the sulfonic acid group relative to the benzene ring will be of interest, as will any intramolecular hydrogen bonding between the ortho-hydroxyl and sulfonic acid groups.

Data Presentation: Key Crystallographic Parameters

Upon successful structure determination, the following key parameters would be reported in a standardized format.

| Parameter | Anticipated Value/Information |

| Chemical Formula | C₇H₈O₄S |

| Formula Weight | 188.20 g/mol |

| Crystal System | To be determined (e.g., Monoclinic) |

| Space Group | To be determined (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules per cell) | To be determined |

| Calculated Density (ρ) | g/cm³ |

| R-factor (R₁) | < 0.05 for a good quality structure |

| Goodness-of-Fit (GooF) | ~1.0 |

Conclusion

This technical guide provides a comprehensive and actionable framework for the synthesis, crystallization, and structural elucidation of this compound. While the crystal structure remains to be determined, the methodologies outlined herein are based on established principles of synthetic chemistry and crystallography. The successful determination of this structure will provide valuable data for researchers in materials science and drug development, enabling a deeper understanding of its solid-state properties and its potential for incorporation into more complex molecular architectures.

References

- PubChem. (n.d.). 2-Hydroxy-5-methylbenzenesulfonic acid. National Center for Biotechnology Information.

- Georganics. (n.d.). 2-Hydroxy-6-methylbenzoic acid.

- Santa Cruz Biotechnology. (n.d.). o-Cresol-4-sulfonic acid.

- PubChem. (n.d.). o-Phenolsulfonic acid. National Center for Biotechnology Information.

- SIELC Technologies. (2018). 2-Methylbenzenesulfonic acid.

- Wikipedia. (n.d.). Sulfonic acid.

- Google Patents. (n.d.). US4475002A - Process for preparing m-alkylhydroxybenzene.

- PubChem. (n.d.). Cresol. National Center for Biotechnology Information.

- Google Patents. (n.d.). US3496224A - Purification of sulfonic acids.

- ChemicalBook. (n.d.). o-Cresolsulfonic acid.

- PubMed. (2022). Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement. National Center for Biotechnology Information.

- Chemcess. (n.d.). o-Cresol: Properties, Reactions, Production And Uses.

- Acta Chemica Scandinavica. (1963). I. Preparation and Purification of Aromatic Sodium Sulfinates.

- European Patent Office. (2021). EP3763700A1 - Improved process for the purification of sulfonic acids.

- Pharmaffiliates. (n.d.). o-Cresol-4-sulfonic Acid.

- Google Patents. (n.d.). KR20140087216A - Method for producing 6-hydroxy-2-naphthoic acid using naphthalene.

- ChemicalBook. (n.d.). 2-Hydroxy-5-methylbenzenesulfonic acid synthesis.

Sources

An In-Depth Technical Guide to the Solubility of 2-Hydroxy-6-methylbenzenesulfonic Acid in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2-hydroxy-6-methylbenzenesulfonic acid, a compound of interest for researchers, scientists, and professionals in drug development. By integrating theoretical principles with practical experimental guidance, this document aims to be an essential resource for understanding and manipulating the solubility of this and similar sulfonic acid derivatives.

Executive Summary

This compound, an aromatic sulfonic acid, exhibits solubility properties primarily dictated by its polar functional groups: the sulfonic acid moiety (-SO₃H) and the hydroxyl group (-OH). These groups confer a high degree of polarity to the molecule, making it readily soluble in polar solvents, particularly water, and less soluble in non-polar organic solvents. This guide will delve into the molecular factors governing its solubility, provide qualitative solubility profiles, and offer a detailed experimental protocol for quantitative determination. Understanding these principles is crucial for applications in synthesis, formulation, and purification processes.

Theoretical Framework of Solubility

The adage "like dissolves like" is the foundational principle governing the solubility of any compound.[1][2] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key molecular features influencing its solubility are:

-

The Sulfonic Acid Group (-SO₃H): This is a highly polar and strongly acidic functional group.[3][4][5] It can engage in strong hydrogen bonding and ion-dipole interactions, significantly enhancing solubility in polar solvents.[2][6]

-

The Hydroxyl Group (-OH): Also a polar group, the hydroxyl moiety contributes to the molecule's ability to form hydrogen bonds with solvent molecules.

-

The Aromatic Ring and Methyl Group: The benzene ring and the methyl group constitute the non-polar, lipophilic portion of the molecule. This part of the structure favors interactions with non-polar solvents.

The overall solubility of this compound in a given solvent is a balance between the hydrophilic character of the sulfonic acid and hydroxyl groups and the lipophilic nature of the methylated benzene ring.

The Role of Solvent Polarity

The polarity of the solvent is the most critical factor in determining the solubility of this compound.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the strong hydrogen bonding capabilities of the sulfonic acid and hydroxyl groups, this compound is expected to exhibit high solubility in these solvents.[7][8]

-

Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide): These solvents have dipole moments but do not have acidic protons. While they can accept hydrogen bonds, they cannot donate them as effectively as protic solvents. Solubility in these solvents is generally moderate to good.

-

Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): These solvents lack significant polarity and cannot form strong interactions with the polar functional groups of the solute. Consequently, the solubility of this compound in non-polar solvents is expected to be low.[6][9]

The Influence of pH

As a strong acid, the ionization state of this compound is highly dependent on the pH of the medium.[3] In basic solutions, the sulfonic acid group will deprotonate to form the sulfonate salt (-SO₃⁻). This ionic form is significantly more polar than the neutral acid, leading to a substantial increase in aqueous solubility.[10] This property is often exploited in extraction and purification processes.

Qualitative Solubility Profile

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding and ion-dipole interactions with the sulfonic acid and hydroxyl groups.[2][6][7][8] |

| Polar Aprotic | Acetone, DMSO, DMF | Moderate to High | Dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Slightly Polar | Ethyl Acetate, Dichloromethane | Low to Moderate | Limited ability to interact with the highly polar functional groups of the solute. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | Weak van der Waals forces are insufficient to overcome the strong intermolecular forces within the solid solute.[9] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (analytical grade)

-

A selection of organic solvents (HPLC grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Syringe filters (0.22 µm)

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of labeled vials. The goal is to have undissolved solid remaining after equilibration.

-

Pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.[13]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

For viscous solvents, centrifugation may be necessary to separate the solid phase.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining microparticles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument (HPLC or UV-Vis).

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the standards and the diluted sample to determine the concentration of the solute in the saturated solution.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Factors Influencing Experimental Accuracy

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant and accurately known temperature throughout the experiment is critical.

-

Purity of Compound and Solvents: Impurities can significantly affect solubility measurements. Use high-purity materials.

-

Equilibration Time: Insufficient equilibration time will lead to an underestimation of solubility.

-

Solid Phase Analysis: For highly accurate studies, it is advisable to analyze the solid phase before and after equilibration to ensure no phase changes or solvate formation has occurred.

Conclusion

The solubility of this compound is a key physicochemical property that dictates its behavior in various chemical processes. Its high polarity, conferred by the sulfonic acid and hydroxyl groups, makes it highly soluble in polar solvents and sparingly soluble in non-polar media. While qualitative predictions provide a useful starting point, precise quantitative data requires careful experimental determination. The protocol detailed in this guide provides a robust framework for researchers to obtain reliable solubility data, enabling the effective use of this compound in their scientific endeavors.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Sulfanilic acid - Solubility of Things. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Sulfanilic acid - Solubility of Things. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Sulfonic acid. (n.d.). In Wikipedia.

- p-Toluenesulfonic Acid. (n.d.). In ChemBK.

- p-Toluenesulfonic acid - Solubility of Things. (n.d.).

- Sulfonic acid. (2025, December 12). In Britannica.

- p-Toluenesulfonic acid. (2014, November 6). YouTube.

- p-Toluenesulfonic Acid. (n.d.). Ataman Kimya.

- p-Toluenesulfonic acid. (n.d.). In Wikipedia.

- Why is sulphanilic acid not soluble in water and organic solvents?. (2018, January 13). Quora.

- Sulfonic Acid: Properties and Its Role in Modern Chemistry. (2024, November 25). Patsnap Eureka.

- Product Class 9: Arenesulfonic Acids and Derivatives. (n.d.). Thieme E-Books.

- Sulfonic acid – Knowledge and References. (n.d.). Taylor & Francis.

- Benzenesulfonic Acid. (n.d.). In PubChem.

- Methylbenzenesulfonic acid. (n.d.). In ChemBK.

Sources

- 1. chem.ws [chem.ws]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 4. Sulfonic acid | Uses, Structure & Synthesis | Britannica [britannica.com]

- 5. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. youtube.com [youtube.com]

- 8. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 9. quora.com [quora.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. chembk.com [chembk.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

"thermal stability of 2-Hydroxy-6-methylbenzenesulfonic acid"

An In-depth Technical Guide to the Thermal Stability of 2-Hydroxy-6-methylbenzenesulfonic Acid

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability of this compound. In the absence of extensive literature on this specific isomer, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines a robust, multi-technique experimental workflow designed to rigorously characterize the compound's thermal properties. By integrating Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), this guide explains not just how to conduct the experiments, but why these methods are chosen and how the data synergize to create a complete stability profile. The narrative emphasizes the causal relationships between molecular structure and thermal behavior, offering predictive insights based on established principles of organic chemistry and data from analogous sulfonated aromatic compounds.

Introduction and Physicochemical Context

This compound is an aromatic sulfonic acid whose utility in pharmaceuticals and specialty chemical synthesis is contingent upon its stability under various processing conditions. Thermal stability is a critical parameter, influencing everything from storage and shelf-life to its behavior as a catalyst or intermediate in high-temperature reactions. The molecule's structure, featuring a hydroxyl group, a methyl group, and a sulfonic acid moiety on a benzene ring, presents a unique combination of activating and sterically hindering groups that are expected to govern its decomposition pathway.

The sulfonic acid group is known to be susceptible to thermal desulfonation, a reversible reaction that can be influenced by temperature and the presence of acid.[1][2] The ortho-positioning of the hydroxyl and methyl groups relative to the sulfonic acid introduces steric strain and potential for intramolecular interactions that could either stabilize or destabilize the C-S bond. This guide provides the experimental blueprint to elucidate these structure-property relationships.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₇H₈O₄S | |

| Molecular Weight | 188.20 g/mol | |

| Appearance | Crystalline solid (predicted) | Analogy to related isomers |

| Acidity (pKa) | Strong acid, pKa < 0 | General property of benzenesulfonic acids |

| Key Structural Features | Ortho-hydroxyl and ortho-methyl substitution relative to the sulfonic acid group |

Core Experimental Workflow for Thermal Stability Assessment

A comprehensive evaluation of thermal stability requires a multi-faceted approach. No single technique can provide a complete picture of decomposition onset, energetic changes, and degradation product identity. The following workflow is designed as a self-validating system, where the results from each technique inform and corroborate the others.

Caption: Integrated workflow for thermal stability analysis.

Thermogravimetric Analysis (TGA): The Foundation of Stability

Expertise & Experience: TGA is the cornerstone of any thermal stability study. It directly measures mass loss as a function of temperature, providing an unambiguous indication of when the material begins to decompose or lose volatile components. For a sulfonic acid, we anticipate potential mass loss from dehydration (loss of water) at lower temperatures, followed by the primary decomposition event, likely desulfonation.[3]

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 3-5 mg of this compound into an alumina or platinum crucible. A small sample size minimizes thermal gradients.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere, preventing oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate is crucial for reproducible results.[4]

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the primary mass loss step.

-

Calculate the mass loss percentage for each distinct step.

-

Generate the first derivative of the TGA curve (DTG curve), where peaks indicate the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC): Unveiling Thermal Events

Expertise & Experience: While TGA detects mass loss, DSC detects changes in heat flow.[5] This is critical for distinguishing between physical transitions (like melting) and chemical reactions (decomposition). An endothermic peak without mass loss in the TGA signifies melting. An exothermic peak concurrent with mass loss strongly indicates an energetic decomposition. For substituted phenolsulfonic acids, complex thermal events involving isomerization or polymerization prior to full decomposition are possible.[2][6]

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

-

Sample Preparation: Hermetically seal 1-3 mg of the sample in an aluminum pan. A sealed pan contains any evolved volatiles, allowing their energetic effects to be measured.

-

Atmosphere: Maintain a nitrogen purge of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to a temperature just beyond the final decomposition point determined by TGA (e.g., 400 °C) at 10 °C/min.

-

-

Data Analysis:

-

Identify endothermic peaks (melting, evaporation) and exothermic peaks (decomposition, crystallization).

-

Correlate the temperatures of these events with the mass loss steps observed in the TGA data.

-

Table 2: Hypothetical TGA/DSC Data Interpretation

| Temperature Range | TGA Observation | DSC Observation | Interpretation |

| 80-120 °C | ~5% mass loss | Broad endotherm | Loss of adsorbed or hydrate water |

| 150-170 °C | No mass loss | Sharp endotherm | Melting of the compound |

| > 220 °C | Significant mass loss | Sharp exotherm | Onset of energetic decomposition |

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): Identifying the Fragments

Expertise & Experience: To truly understand thermal stability, we must identify the decomposition products. Py-GC-MS is the definitive technique for this.[7] It involves flash heating the sample to a specific temperature (pyrolysis) and immediately separating and identifying the resulting volatile fragments using GC-MS. By pyrolyzing at temperatures corresponding to the decomposition steps seen in TGA, we can construct a detailed picture of the degradation mechanism. For aromatic sulfonic acids, key expected products include the parent phenol (from desulfonation), sulfur dioxide, and smaller aromatic fragments.[7][8]

-

Sample Preparation: Place approximately 0.1-0.5 mg of the sample into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Set the pyrolysis temperature based on TGA data. Perform separate runs at key temperatures, for example:

-

T1: Just below Tonset (to check for any early, minor degradation).

-

T2: At the temperature of maximum decomposition rate (from the DTG peak).

-

T3: At a higher temperature (e.g., 500 °C) to investigate secondary decomposition products.[7]

-

-

Pyrolysis Time: 10-20 seconds.

-

-

GC-MS Conditions:

-

Injector: Maintain at a high temperature (e.g., 300 °C) to ensure rapid transfer of pyrolysates.

-

Column: Use a standard non-polar column (e.g., DB-5ms) suitable for separating aromatic compounds.

-

Oven Program: A typical program might be: hold at 40 °C for 2 minutes, then ramp at 10 °C/min to 300 °C.

-

MS Detector: Scan a mass range of m/z 35-550.

-

-

Data Analysis:

-

Identify the chromatographic peaks.

-

Compare the mass spectrum of each peak to a reference library (e.g., NIST) to identify the chemical structure of the decomposition product.

-

Anticipated Decomposition Pathway

Based on the chemistry of related compounds, a primary thermal degradation pathway for this compound can be proposed. The initial and most likely step is the cleavage of the C-S bond, a process known as desulfonation.

Caption: Proposed primary thermal degradation pathway via desulfonation.

This initial loss of sulfur trioxide (which may be detected as SO₂ by MS if fragmentation occurs) would yield 2-methylphenol (o-cresol). At higher temperatures, this phenolic product could undergo further degradation, leading to the formation of simpler aromatic compounds like phenol, toluene, and benzene, as well as various oxidation products if air is present.[5][9]

Conclusion and Practical Implications

This technical guide establishes a rigorous, first-principles methodology for characterizing the thermal stability of this compound. By systematically applying TGA, DSC, and Py-GC-MS, researchers can obtain a comprehensive dataset detailing the onset of decomposition, the energetics of the process, and the identity of the degradation products. This information is invaluable for:

-

Process Safety: Defining maximum safe operating temperatures for reactions and purifications.

-

Drug Development: Ensuring the stability of active pharmaceutical ingredients (APIs) and intermediates during formulation and storage.

-

Materials Science: Understanding the degradation mechanism to potentially design more stable derivatives or formulations.

The proposed workflow provides a clear and scientifically defensible path to generating the critical stability data required for the confident and safe application of this compound.

References

- Kinetics of the desulfonation of benzenesulfonic acid and the toluenesulfonic acids in aqueous sulfuric acid. (URL not available)

- Fischer, K., & Kusch, P. (2004). Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 71(1), 103-114. (URL not available)

- Gao, F., et al. (2018). Studies on thermal decomposition of phenol binder using TG/DTG/DTA and FTIR-DRIFTS techniques in temperature range 20–500 °C. China Foundry, 15(2), 145-150. (URL not available)

-

Jahnel, J. B., et al. (1999). Quantitative analysis of sulfonic acid groups in macromolecular lignosulfonic acids and aquatic humic substances by temperature-resolved pyrolysis-mass spectrometry. Environmental Science & Technology, 33(6), 874-880. [Link]

- Thermogravemetric analysis and DSC graph of benzoic acid...

-

García-Prieto, A., et al. (2011). Phenol depletion by thermally activated peroxydisulfate at 70°C. Chemosphere, 84(8), 1045-1050. [Link]

- Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS.

- Method for producing 4-hydroxy-2-methylbenzoic acid.

-

Wilson, K., et al. (2015). Mesoporous sulfonic acid silicas for pyrolysis bio-oil upgrading via acetic acid esterification. Green Chemistry, 17(12), 5173-5183. [Link]

- Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (AZoM.com). (URL not available)

-

Zhang, L., et al. (2022). Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols. LCGC International, 35(5), 20-27. [Link]

- Method for preparing phenolic foams using anhydrous aryl sulfonic acid catalysts.

-

Nobilis, M., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4349. [Link]

-

Kirkland, J. J. (1960). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Analytical Chemistry, 32(11), 1388–1393. [Link]

- Why does o-phenolsulfonic acid become p-phenolsulfonic acid in high temperatures? (Chemistry Stack Exchange). (URL not available)

- 2-hydroxy-1,4-naphthoquinone. (Organic Syntheses). (URL not available)